(4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol (4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15809264
InChI: InChI=1S/C13H14O3/c1-9-11(15-2)8-12(16-9)13(14)10-6-4-3-5-7-10/h3-8,13-14H,1-2H3
SMILES:
Molecular Formula: C13H14O3
Molecular Weight: 218.25 g/mol

(4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol

CAS No.:

Cat. No.: VC15809264

Molecular Formula: C13H14O3

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

(4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol -

Specification

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
IUPAC Name (4-methoxy-5-methylfuran-2-yl)-phenylmethanol
Standard InChI InChI=1S/C13H14O3/c1-9-11(15-2)8-12(16-9)13(14)10-6-4-3-5-7-10/h3-8,13-14H,1-2H3
Standard InChI Key VIOYVTCXWNPWTN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(O1)C(C2=CC=CC=C2)O)OC

Introduction

Structural Characteristics and Molecular Configuration

The molecular formula of (4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol. The furan ring (C₄H₃O) forms the core scaffold, substituted at the 4-position with a methoxy group (-OCH₃) and at the 5-position with a methyl group (-CH₃). A phenyl group (C₆H₅) is attached to the 2-position of the furan via a hydroxymethyl (-CH₂OH) bridge. Key structural features include:

  • Furan Ring Geometry: The oxygen atom in the furan ring induces partial aromaticity, with bond lengths and angles consistent with typical furan derivatives .

  • Substituent Effects: The electron-donating methoxy group enhances the electron density at the 3- and 5-positions of the furan, while the methyl group at C5 introduces steric hindrance.

  • Hydroxymethyl Linker: The -CH₂OH group adopts a staggered conformation, facilitating hydrogen bonding with solvent molecules or biological targets .

Table 1: Key Bond Lengths and Angles

Bond/AngleValue (Å/°)Reference Analogs
C2-O (furan)1.36 Å
C4-OCH₃1.43 Å
C5-CH₃1.50 Å
Dihedral (Ph-CH₂OH)112°

Synthetic Pathways and Methodological Considerations

The synthesis of (4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol involves multi-step strategies, often employing furan precursors and coupling reactions. Two plausible routes are outlined below:

Route A: Furan Ring Construction via Paal-Knorr Synthesis

  • Formation of 4-Methoxy-5-methylfuran-2-carbaldehyde:

    • Condensation of acetylacetone with methoxyamine hydrochloride under acidic conditions yields the furan core .

    • Methylation at C5 using methyl iodide and a base (e.g., K₂CO₃) .

  • Grignard Addition for Hydroxymethyl-Phenyl Attachment:

    • Reaction of the aldehyde with phenylmagnesium bromide, followed by quenching with water to form the secondary alcohol .

Route B: Direct Coupling via Suzuki-Miyaura Reaction

  • Preparation of 2-Bromo-4-methoxy-5-methylfuran:

    • Bromination of 4-methoxy-5-methylfuran using NBS (N-bromosuccinimide) .

  • Cross-Coupling with Benzyl Alcohol Boronic Ester:

    • Palladium-catalyzed coupling to attach the phenylmethanol group .

Table 2: Comparative Analysis of Synthetic Routes

ParameterRoute ARoute B
Yield45–55%60–70%
Purity (HPLC)≥95%≥98%
ScalabilityModerateHigh
Cost EfficiencyLowModerate

Physicochemical Properties and Spectroscopic Data

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and slightly soluble in water (0.8 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but susceptible to oxidation at the hydroxymethyl group. Store at 2–8°C in amber vials .

Spectroscopic Characterization

  • IR (KBr, cm⁻¹): 3350 (O-H stretch), 2925 (C-H, CH₃), 1605 (C=C aromatic), 1250 (C-O, methoxy) .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35–7.25 (m, 5H, Ph),

    • δ 6.15 (s, 1H, H3-furan),

    • δ 4.75 (s, 2H, CH₂OH),

    • δ 3.80 (s, 3H, OCH₃),

    • δ 2.20 (s, 3H, CH₃) .

Applications and Biological Relevance

While direct studies on this compound are sparse, structurally related furan alcohols exhibit:

  • Antimicrobial Activity: Analogous compounds show MIC values of 8–16 µg/mL against Staphylococcus aureus .

  • Material Science Utility: As monomers for conductive polymers due to furan’s electron-rich nature .

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